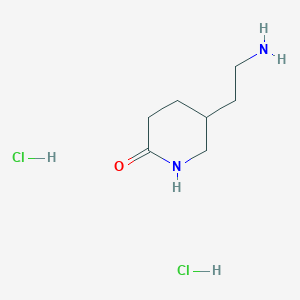
5-(2-Aminoethyl)piperidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods are designed to be cost-effective and scalable, making the compound readily available for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)piperidin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)piperidin-2-one dihydrochloride finds applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperazinone: A similar compound with a different ring structure.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
5-(2-Aminoethyl)piperidin-2-one dihydrochloride is unique due to its specific functional groups and properties, which make it particularly valuable in research and development. Its versatility and reactivity distinguish it from other similar compounds, allowing for a wide range of applications in various scientific fields .
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCVHHIGGNJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)
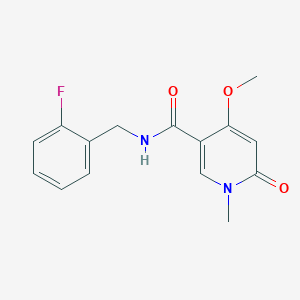
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)
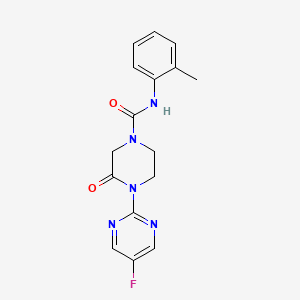

![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)
![2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2773726.png)
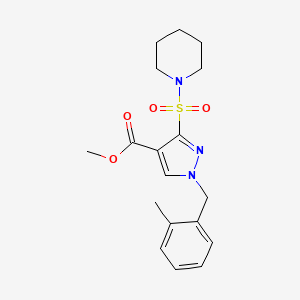
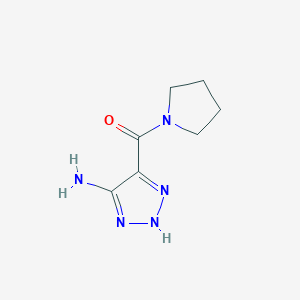
![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2773733.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2773736.png)
